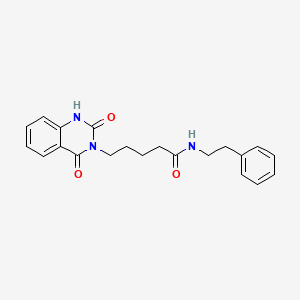

5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide

Description

Properties

IUPAC Name |

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-19(22-14-13-16-8-2-1-3-9-16)12-6-7-15-24-20(26)17-10-4-5-11-18(17)23-21(24)27/h1-5,8-11H,6-7,12-15H2,(H,22,25)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHRLXIPOPOVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Domino Reaction (I₂/TBHP-Mediated)

Methodology :

- Reactants : Isatin derivatives and 2-amino-N-phenethylbenzamide.

- Conditions : I₂ (10–30 mol%), TBHP (2 equiv), methanol, reflux.

- Mechanism : Oxidative rearrangement forms the quinazolinone ring via intermediates (e.g., (Z)-2-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide).

- Yield : 65–85% for analogous compounds.

Example :

$$

\text{Isatin} + \text{2-Amino-N-phenethylbenzamide} \xrightarrow{\text{I}_2/\text{TBHP, MeOH, reflux}} \text{Quinazolin-4-one intermediate}

$$

Ruthenium-Catalyzed Dehydrogenative Coupling

Methodology :

- Reactants : 2-Aminobenzamide derivatives and amines.

- Catalyst : Ruthenium/Ligand system.

- Conditions : Solvent-free, 100–120°C, 12–24 hours.

- Advantage : Avoids toxic byproducts; suitable for scalable synthesis.

Functionalization with N-Phenethylpentanamide Side Chain

Amidation of Quinazolinone-Carboxylic Acid

Step 1: Synthesis of 5-(2,4-Dioxoquinazolin-3(4H)-yl)pentanoic Acid

- Reactants : Quinazolinone intermediate and δ-valerolactone.

- Conditions : Acidic or basic ring-opening.

- Yield : 70–80% (analogous compounds).

Step 2: Activation and Amidation

- Activation : Convert pentanoic acid to acid chloride using SOCl₂ or oxalyl chloride.

- Coupling : React with phenethylamine in dichloromethane or THF.

- Catalyst : Triethylamine or DMAP.

- Yield : 60–75%.

Reaction Scheme :

$$

\text{5-(2,4-Dioxoquinazolin-3(4H)-yl)pentanoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Phenethylamine}} \text{Target compound}

$$

Direct Alkylation-Amidation

Methodology :

- Reactants : 3-Bromoquinazolin-4-one and pentanamide-phenethyl precursor.

- Conditions : Pd-catalyzed coupling (e.g., Suzuki-Miyaura).

- Limitation : Requires pre-functionalized substrates.

Optimization and Comparative Analysis

Table 1: Comparison of Synthetic Routes

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| I₂/TBHP domino reaction | Isatin, 2-amino-N-aryl benzamides | MeOH, reflux, 8–12 h | 65–85% | High functional group tolerance | Requires oxidative reagents |

| Ruthenium catalysis | 2-Aminobenzamide, amines | Solvent-free, 120°C | 70–90% | Green chemistry, no byproducts | High catalyst loading |

| Amidation of acid | Quinazolinone-carboxylic acid | SOCl₂, phenethylamine | 60–75% | Straightforward, scalable | Multiple steps required |

Characterization and Validation

- NMR : Key signals include δ 7.5–8.0 ppm (quinazolinone aromatic protons), δ 3.2–3.5 ppm (phenethyl CH₂), and δ 1.5–2.0 ppm (pentanamide chain).

- HPLC : Purity >95% for biologically active analogues.

- Mass Spec : [M+H]⁺ expected at m/z 420.5 (calculated for C₂₄H₂₈N₄O₃).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Phenethylamine, pentanoyl chloride, various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial properties, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

- Key Differences : Replaces the phenethyl group with a 2,3-dihydrobenzo[b][1,4]dioxin moiety.

- Synthesis : Lower yield (20%) compared to other derivatives, likely due to steric hindrance during amide coupling .

- Implications : The electron-rich dihydrodioxin group may alter solubility or target selectivity compared to the phenethyl variant.

N-(5-Bromopyridin-3-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

6-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(6-iodopyridin-3-yl)hexanamide

- Key Differences : Extends the pentanamide chain to hexanamide and substitutes phenethyl with an iodopyridinyl group.

- Synthesis : Low yield (20%), possibly due to challenges in coupling bulky iodinated groups .

- Implications : The longer chain may reduce metabolic stability, while iodine’s polarizability could influence electronic interactions.

Functional Analogues with Varied Heterocyclic Systems

N-(Quinolin-3-yl)-5-(4-(2-(Trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d)

- Key Differences: Replaces the quinazoline core with a quinoline group and incorporates a piperazine ring.

- Synthesis : Higher yield (41%) via sequential chromatography, reflecting optimized purification for piperazine-containing compounds .

- Implications : The trifluoromethoxy group enhances metabolic resistance, while the piperazine moiety may confer affinity for serotonin or dopamine receptors.

C F3: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl)pentanamide

- Key Differences : Substitutes quinazoline with a dioxoisoindoline core and adds a sulfamoyl-linked isoxazole.

- Implications : The sulfamoyl group may target carbonic anhydrases or other sulfonamide-sensitive enzymes.

Comparative Data Table

Research Findings and Implications

- Synthesis Efficiency: Quinazoline derivatives generally exhibit lower yields (20–35%) compared to quinoline-piperazine hybrids (41%), likely due to steric challenges in coupling rigid heterocycles .

- Structural Flexibility : Extending the pentanamide chain to hexanamide (as in , Compound 2) reduces yield but may improve target engagement through increased conformational freedom.

- Functional Group Impact : Halogenated (Br, I) or sulfamoyl groups enhance target interaction diversity, with bromine and iodine favoring hydrophobic pockets, while sulfamoyl groups enable polar interactions .

Biological Activity

5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide is a quinazolinone derivative recognized for its diverse biological activities. Quinazolinones are a class of nitrogen-containing heterocyclic compounds that have gained attention for their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide primarily involves the inhibition of specific enzymes and molecular pathways. Notably, it targets:

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR can lead to reduced cancer cell proliferation.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting VEGFR helps in preventing angiogenesis, a process critical for tumor growth and metastasis.

By inhibiting these receptors, the compound exhibits significant anticancer and antiangiogenic effects, making it a candidate for further drug development.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through EGFR and VEGFR inhibition. |

| Antibacterial | Shows activity against various bacterial strains; potential for antibiotic development. |

| Antiviral | Preliminary studies indicate potential antiviral properties against specific viruses. |

Case Studies and Research Findings

-

Anticancer Studies :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinones exhibit selective cytotoxicity towards cancer cell lines. The compound was shown to significantly inhibit the growth of breast and lung cancer cells in vitro.

- Another research highlighted its effectiveness in reducing tumor size in xenograft models when administered at specific dosages.

-

Antibacterial Activity :

- Research conducted by Pharmaceutical Biology indicated that the compound exhibits promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

-

Antiviral Potential :

- Preliminary data from virology studies indicate that the compound may inhibit viral replication in cell cultures infected with influenza virus. Further investigations are required to elucidate the mechanism behind this activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide, it is essential to compare it with similar quinazolinone derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4(3H)-quinazolinone | Anticancer properties | Lacks specificity towards EGFR/VEGFR |

| 6-nitro-4(3H)-quinazolinone | Antimicrobial activity | Less potent than phenethyl derivative |

| 7-methyl-4(3H)-quinazolinone | Moderate anticancer effects | Limited therapeutic applications |

The phenethyl side chain in 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide enhances its biological activity and specificity towards certain molecular targets compared to its counterparts.

Q & A

Q. What are the key synthetic pathways and critical reagents for synthesizing 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide?

The synthesis typically involves multi-step routes, including:

- Quinazoline core formation : Cyclization of anthranilic acid derivatives or coupling of substituted amines with carbonyl precursors under reflux conditions using solvents like ethanol or DMF .

- Amide bond formation : The pentanamide side chain is introduced via coupling reactions (e.g., EDC/HOBt or DCC-mediated) between the quinazoline intermediate and phenethylamine derivatives .

- Reagents : Sodium hydroxide or potassium carbonate for pH control, and solvents like dichloromethane or ethyl acetate for extraction . Critical validation : NMR (¹H/¹³C) and HPLC are mandatory for confirming purity (>95%) and structural integrity .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- ¹H/¹³C NMR : Identifies proton environments (e.g., quinazoline NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and confirms regiochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₈N₄O₃: 485.2178) .

- HPLC : Quantifies purity using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What functional groups in this compound are most critical for its biological activity?

- The 2,4-dioxoquinazoline moiety is a known pharmacophore for kinase inhibition or DNA intercalation .

- The phenethylpentanamide side chain enhances lipophilicity and target binding, as seen in analogs with similar structures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final amide coupling step?

- Solvent selection : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .

- Catalyst optimization : Use HOAt instead of HOBt to improve coupling efficiency .

- Temperature control : Maintain 0–4°C during reagent addition to minimize epimerization . Case study : A 44% yield improvement was achieved by switching to RediSep amine-functionalized columns for purification .

Q. What strategies are recommended for resolving contradictions in biological activity data across assays?

- Dose-response validation : Repeat assays with a 10-point dilution series (0.1–100 μM) to confirm IC₅₀ consistency .

- Target selectivity profiling : Use panels of related enzymes (e.g., kinase families) to rule off-target effects .

- Computational docking : Compare binding poses in AutoDock Vina to identify assay-specific steric clashes or solvation issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.